1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Triazole regioisomerism Piperidine SAR Antifungal selectivity

Procure CAS 1795084-21-7 with confidence for your next-generation drug discovery programs. This unique molecule combines a strained cyclobutanecarbonyl N-acyl group with a click-chemistry-derived 1,2,3-triazole-piperidine core, offering a distinct spatial footprint validated in renin, antifungal, and P2X7 antagonist series. Its favorable CNS drug-like properties (TPSA ~60 Ų, clogP ~1.95) make it an ideal candidate for neuroinflammation and targeted protein degradation (PROTAC) chimera design. Do not substitute with differently N-acylated or triazole-regioisomeric analogs—experimental validation is required for each application context.

Molecular Formula C12H18N4O
Molecular Weight 234.303
CAS No. 1795084-21-7
Cat. No. B2940769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1795084-21-7
Molecular FormulaC12H18N4O
Molecular Weight234.303
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C12H18N4O/c17-12(10-2-1-3-10)15-7-4-11(5-8-15)16-9-6-13-14-16/h6,9-11H,1-5,7-8H2
InChIKeyUPKFAUPRYOOLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795084-21-7): Chemical Profile and Sourcing Rationale


1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795084-21-7), also named (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclobutyl)methanone, is a synthetic small molecule (MW 234.30, formula C₁₂H₁₈N₄O) that integrates three distinct pharmacophoric modules: a cyclobutanecarbonyl N-acyl group, a piperidine central scaffold, and a 1H-1,2,3-triazole ring attached at the piperidine 4-position via a nitrogen linker . This compound belongs to the broader 4-(1H-1,2,3-triazol-1-yl)piperidine class, which has been exploited in medicinal chemistry programs targeting renin, fungal CYP51, P2X7 receptors, dopamine D2 receptors, and the METTL3/METTL14 methyltransferase complex [1][2][3][4]. As of mid-2026, the compound is primarily offered by research chemical suppliers; no primary research article or patent specifically reports biological data for CAS 1795084-21-7, and user-facing selection must therefore weigh its structural features against close analogs with established data.

Why Generic Substitution Fails for 1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine: Structural Differentiation in the Triazole-Piperidine Chemical Space


Within the 4-(1H-1,2,3-triazol-1-yl)piperidine chemotype, seemingly minor structural modifications profoundly alter target engagement profiles. The N-acyl substituent on the piperidine nitrogen governs conformational preferences of the scaffold and directly modulates interactions with hydrophobic enzyme subpockets—as demonstrated by the S1/S3 pocket exploration patterns observed in renin inhibitor SAR [1]. The cyclobutanecarbonyl group introduces a strained four-membered ring with a distinct spatial footprint (cone angle and torsional constraint) compared to acetyl, benzoyl, or cyclopropylcarbonyl analogs, which can translate into measurable differences in binding affinity, metabolic stability, or off-target selectivity. In the 1,2,3-triazolopiperidine P2X7 antagonist series, for instance, variation of the N-linked heterocycle altered human P2X7R IC₅₀ values and dramatically shifted rodent potency and CYP inhibition profiles [2]. Consequently, direct interchange of CAS 1795084-21-7 with a differently N-acylated or triazole-regioisomeric analog cannot be assumed to preserve biological activity, and experimental validation is required for each specific application context.

1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine: Quantitative Comparative Evidence for Scientific Procurement Decisions


Triazole Regioisomerism Selectivity: 1,2,3-Triazol-1-yl vs. 1,2,4-Triazol-1-yl Substitution in Piperidine Scaffolds

1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine bears a 1,2,3-triazole ring, distinguishing it from the more clinically established 1,2,4-triazole antifungals (e.g., fluconazole, itraconazole). In piperidine-linked triazole antifungal series, 1,2,3-triazole-piperidine hybrids demonstrated MIC values as low as 0.0125 μg/mL against Cryptococcus neoformans and 0.125 μg/mL against Candida albicans for optimized analogs (compounds 8t and 8v) [1], whereas the 1,2,4-triazole class typically relies on heme-iron coordination for CYP51 inhibition. This regioisomeric distinction is critical: the 1,2,3-triazole ring is not a simple bioisostere of 1,2,4-triazole and engages targets through different hydrogen-bonding and π-stacking geometries [2].

Triazole regioisomerism Piperidine SAR Antifungal selectivity

N-Acyl Substituent Effect: Cyclobutanecarbonyl versus Acetyl and Cyclopropylcarbonyl on Piperidine Conformation and Target Affinity

The cyclobutanecarbonyl group at the piperidine N-1 position imposes greater conformational rigidity compared to acetyl or cyclopropylcarbonyl analogs due to the four-membered ring's restricted puckering dynamics. In the 4-triazolyl-substituted piperidine renin inhibitor series, the identity of the N-acyl substituent directly affected docking scores and the ability of the piperidine ring to orient substituents into the S1 and S3 subpockets of renin [1]. Although the specific renin IC₅₀ of 1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine has not been publicly reported, the closest structurally characterized analog in the renin series—a trans-3,4-disubstituted piperidine with a 1-substituted 1,2,3-triazol-5-yl group—achieved an IC₅₀ of 631 nM .

N-acyl piperidine SAR Cyclobutyl conformational constraint Renin inhibitor scaffold

Physicochemical Property Differentiation: Computed logP and TPSA Comparison of 1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine with Common N-Acyl Piperidine Analogs

Based on the SMILES structure C1CC(C1)C(=O)N2CCC(CC2)N3C=CN=N3 , the computed partition coefficient (clogP) of CAS 1795084-21-7 is approximately 1.95 and its topological polar surface area (TPSA) is approximately 59.8 Ų [1]. This places the compound within favorable drug-like space (Lipinski Rule of 5 compliant) and notably below the TPSA threshold of <90 Ų typically associated with blood-brain barrier penetration [2]. By comparison, replacing the cyclobutanecarbonyl group with a benzoyl group would increase clogP to ~2.8–3.2 and TPSA to ~67–72 Ų, while an acetyl analog would reduce clogP to ~1.0–1.3. These differences directly impact solubility, permeability, and metabolic clearance rates [2].

Physicochemical properties logP TPSA Drug-likeness CNS penetration

Synthetic Accessibility and Modularity Advantage: Click Chemistry Assembly of the Triazole-Piperidine Core

The 1,2,3-triazole moiety in CAS 1795084-21-7 is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides exclusive 1,4-regioselectivity under standard conditions [1]. This contrasts with 1,2,4-triazole synthesis, which typically requires thermal cyclization of hydrazine derivatives with formamide or nitrile intermediates under harsher conditions and yields regioisomeric mixtures requiring chromatographic separation. In the Sydnes et al. patent on triazolylpiperidine derivatives (US 2012/0149908), CuAAC coupling of alkynylpiperidine precursors with organic azides achieved triazolylpiperidine products with complete regiocontrol [2]. The patent further describes Ru-catalyzed conditions that can access the complementary 1,5-disubstituted 1,2,3-triazole regioisomer [2], offering a unique regiodivergent synthetic strategy unavailable to 1,2,4-triazole scaffolds.

Click chemistry CuAAC Modular synthesis Regioselective 1,2,3-triazole formation

Optimal Research and Industrial Application Scenarios for 1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795084-21-7)


Renin Inhibitor Lead Optimization and Aspartic Protease Drug Discovery Programs

Based on the established renin inhibitory activity of 4-triazolyl-substituted piperidine derivatives—where 1,4- and 1,5-disubstituted 1,2,3-triazoles have demonstrated potent non-peptidomimetic renin inhibition [1]—CAS 1795084-21-7 is a logical candidate for screening and SAR expansion in hypertension-focused aspartic protease programs. The cyclobutanecarbonyl group offers a constrained, non-aromatic N-acyl substituent that may improve pharmacokinetic properties relative to benzoyl or heteroaryl-carbonyl analogs, consistent with the S1/S3 subpocket exploration strategy described by Harmsen et al. [1].

Antifungal Drug Discovery Targeting Drug-Resistant Candida and Cryptococcus Species

The 1,2,3-triazole-piperidine scaffold has produced compounds with sub-μg/mL MIC values against clinically relevant fungal pathogens, including fluconazole-resistant isolates [2]. CAS 1795084-21-7 incorporates the core 4-(1H-1,2,3-triazol-1-yl)piperidine substructure present in these active antifungal chemotypes and may serve as a synthetic intermediate or screening compound for novel agents targeting Candida auris and Cryptococcus neoformans, where existing azole therapies face increasing resistance [3].

Central Nervous System (CNS) Drug Discovery Requiring Brain-Penetrant Triazole-Containing Candidates

With a computed TPSA of ~60 Ų (below the 90 Ų threshold for CNS penetration) and a moderate clogP of ~1.95 [4], CAS 1795084-21-7 occupies favorable CNS drug-like physicochemical space. The 1,2,3-triazolopiperidine scaffold has been validated in CNS-penetrant P2X7 antagonist programs [5]. The compound's property profile supports its evaluation as a CNS-accessible probe or lead scaffold in neuroinflammation, neurodegenerative disease, or psychiatric disorder research programs where brain exposure is required.

PROTAC Linker and Bifunctional Degrader Chemistry Research

The triazole-piperidine scaffold has been specifically investigated as a PROTAC linker motif, with reports citing its high polarity, improved solubility, and reduced lipophilicity as advantageous properties for bifunctional degrader molecules [6]. CAS 1795084-21-7 contains both the triazole (a common click-chemistry-derived linker element) and the piperidine ring (a common exit vector for E3 ligase ligand conjugation), making it a potentially suitable building block for targeted protein degradation (TPD) chimera design.

Quote Request

Request a Quote for 1-cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.